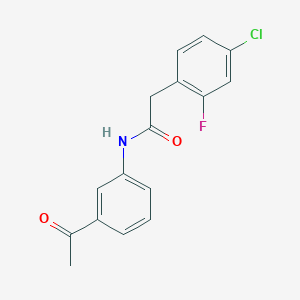![molecular formula C20H26N6O B5462743 N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-D-prolinamide](/img/structure/B5462743.png)
N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-D-prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-D-prolinamide, also known as MLN2238, is a small molecule inhibitor that targets the proteasome, a key enzyme responsible for degrading proteins in cells. Proteasome inhibitors have been extensively studied for their potential therapeutic applications in cancer and other diseases.
Wirkmechanismus
N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-D-prolinamide inhibits the proteasome, a key enzyme responsible for degrading proteins in cells. The proteasome plays a critical role in regulating cellular processes, including cell cycle progression, DNA repair, and apoptosis. By inhibiting the proteasome, N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-D-prolinamide disrupts these processes and induces apoptosis in cancer cells. N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-D-prolinamide has been shown to selectively target cancer cells, while sparing normal cells, making it a promising therapeutic agent for cancer treatment.
Biochemical and Physiological Effects:
N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-D-prolinamide has been shown to induce apoptosis in cancer cells by inhibiting the proteasome. In addition, N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-D-prolinamide has been shown to inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body). N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-D-prolinamide has also been shown to modulate the immune system by enhancing the activity of T cells and natural killer cells, which play a critical role in the body's defense against cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-D-prolinamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications in cancer, making it a well-characterized compound for research purposes. However, N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-D-prolinamide has some limitations for lab experiments. It is a potent inhibitor of the proteasome, which can lead to off-target effects and toxicity. Therefore, careful dosing and monitoring are required to ensure the safety of the experimental animals or cells.
Zukünftige Richtungen
N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-D-prolinamide has shown promising results in preclinical studies for its potential use in cancer treatment. However, there are still several areas for future research. One area is to further elucidate the mechanisms of action of N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-D-prolinamide, particularly in the context of its immune-modulating effects. Another area is to explore the potential use of N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-D-prolinamide in combination with other cancer therapies, such as chemotherapy and immunotherapy. Furthermore, the development of more selective proteasome inhibitors with improved safety profiles is an important direction for future research in this field.
Synthesemethoden
N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-D-prolinamide is synthesized through a multi-step process involving several chemical reactions. The synthesis starts with the preparation of 4-pyridin-2-ylpiperazine, which is then reacted with 2-bromo-3-methylpyridine to obtain 2-(4-pyridin-2-ylpiperazin-1-yl)pyridine. The final product, N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-D-prolinamide, is obtained by reacting 2-(4-pyridin-2-ylpiperazin-1-yl)pyridine with D-prolinamide. The synthesis method has been optimized to achieve high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-D-prolinamide has been extensively studied for its potential therapeutic applications in cancer. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the proteasome. N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-D-prolinamide has also been shown to inhibit tumor growth in various preclinical models of cancer, including multiple myeloma, lymphoma, and solid tumors. In addition, N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-D-prolinamide has been studied for its potential use in combination with other cancer therapies, such as chemotherapy and immunotherapy.
Eigenschaften
IUPAC Name |
(2R)-N-[[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O/c27-20(17-6-4-9-21-17)24-15-16-5-3-10-23-19(16)26-13-11-25(12-14-26)18-7-1-2-8-22-18/h1-3,5,7-8,10,17,21H,4,6,9,11-15H2,(H,24,27)/t17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKHUZKAOZITRB-QGZVFWFLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCC2=C(N=CC=C2)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(=O)NCC2=C(N=CC=C2)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(1-phenyl-1H-tetrazol-5-yl)-4-(tetrahydro-2H-pyran-2-ylmethyl)piperidin-4-yl]methanol](/img/structure/B5462670.png)
![N-{3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]acryloyl}leucine](/img/structure/B5462692.png)
![7-[3-(dimethylamino)propyl]-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5462694.png)
![N-ethyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5462698.png)
![1-[2-(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B5462706.png)
![2-{2-[4-(acetyloxy)-2-chloro-5-methoxyphenyl]vinyl}-8-quinolinyl acetate](/img/structure/B5462708.png)
![ethyl 2-[4-(allyloxy)-3,5-diiodobenzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5462715.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B5462720.png)

![N-(2,4-dimethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5462739.png)
![N-[1-(2-methoxyphenyl)ethyl]-N-methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5462748.png)
![N-(4-methylphenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5462757.png)

![2-{[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}-2-methylpropanoic acid](/img/structure/B5462775.png)